molecular formula C29H40BrF11N3O3+ B14326689 N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide;tetrabutylazanium CAS No. 107350-56-1

N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide;tetrabutylazanium

Cat. No.: B14326689
CAS No.: 107350-56-1
M. Wt: 767.5 g/mol
InChI Key: WPTJQHMZNBECBN-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide;tetrabutylazanium is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, and fluorinated cyclohexane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide typically involves multiple steps. The initial step often includes the bromination of a nitrophenol derivative, followed by the introduction of the fluorinated cyclohexane moiety. The final step involves the formation of the carboxamide linkage. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols.

Major Products Formed

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity, allowing it to interact with enzymes and receptors. The fluorinated cyclohexane moiety enhances its stability and bioavailability. The compound may inhibit specific pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Shares the bromine and nitro functional groups but lacks the fluorinated cyclohexane moiety.

    4-(2-Bromo-4-nitrophenyl)morpholine: Contains a morpholine ring instead of the fluorinated cyclohexane.

Uniqueness

N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide is unique due to its combination of bromine, nitro, and highly fluorinated cyclohexane moieties. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various advanced applications .

Properties

CAS No.

107350-56-1

Molecular Formula

C29H40BrF11N3O3+

Molecular Weight

767.5 g/mol

IUPAC Name

N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide;tetrabutylazanium

InChI

InChI=1S/C16H36N.C13H4BrF11N2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;14-5-3-4(27(29)30)1-2-6(5)26-7(28)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h5-16H2,1-4H3;1-3H,(H,26,28)/q+1;

InChI Key

WPTJQHMZNBECBN-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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